molecular formula C16H9N3O2 B119233 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione CAS No. 351870-31-0

1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione

Cat. No. B119233
M. Wt: 275.26 g/mol
InChI Key: IXIRFFCTTLSORQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenanthrolines . These are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene, and consists of two pyridine rings non-linearly joined by a benzene ring .


Synthesis Analysis

The synthesis and structural elucidation of two novel imine-based ligands, 2-(1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB) and N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) ligands have been reported . The synthesis of (E)-N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) was carried out by adding acetic acid dropwise to a solution of thiophene-3-carbaldehyde in dry methanol .

Scientific Research Applications

Synthesis of Metal Complexes

1,10-Phenanthroline Maleimide has been used in the synthesis of metal complexes. For instance, it has been used in the reaction with Cu(II) and Co(II) nitrates to form complexes. The dicyanamide anion was transformed in these reactions to bis(methoxycarbimido)aminato (BMCA) and dicyanoguanidinate (dcg) anions, respectively .

Thermal Properties

The compound has been studied for its thermal properties. These properties are important in various applications, including material science and engineering .

Antimicrobial Properties

The complexes formed by 1,10-Phenanthroline Maleimide have been evaluated for their antimicrobial properties. This makes the compound potentially useful in the development of new antimicrobial agents .

Chemosensing

1,10-Phenanthroline Maleimide has been used in the development of chemosensors. Derivatization at various positions of the compound results in ligands capable of acting as chemosensors for cations and anions .

N-oxide Synthesis

The compound has been used in the synthesis of N-oxides of N-heteroaromatic compounds. These N-oxides find widespread applications in various fields of chemistry .

Biological Activity

Metal complex derivatives of 1,10-Phenanthroline Maleimide have been studied for their biological activity. This includes potential therapeutic applications .

properties

IUPAC Name

1-(1,10-phenanthrolin-5-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2/c20-13-5-6-14(21)19(13)12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIRFFCTTLSORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433327
Record name 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione

CAS RN

351870-31-0
Record name 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EN Shepelenko, ОG Karamov, VA Podshibyakin… - Organic …, 2017 - arkat-usa.org
Photochromic indolyl (thienyl) maleimides containing phenanthroline receptor in the bridge moiety were synthesized. Ring-opened maleimides possess fluorescence with quantum …
Number of citations: 3 www.arkat-usa.org
A Zernickel - 2014 - repository.kaust.edu.sa
With a few exceptions, all organisms are restricted to the 20 canonical amino acids for ribosomal protein biosynthesis. Addition of new amino acids to the genetic code can introduce …
Number of citations: 2 repository.kaust.edu.sa
**凤萍 - 2018 - 西北大学
Number of citations: 0

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